N-(pyridin-3-ylmethyl)sulfamide
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Overview
Description
N-(pyridin-3-ylmethyl)sulfamide is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. The compound consists of a pyridine ring attached to a sulfamide group, which imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
It is known that sulfonamides, a class of compounds to which n-(pyridin-3-ylmethyl)sulfamide belongs, generally target enzymes involved in the synthesis of folic acid, which is essential for the growth and survival of many organisms .
Mode of Action
This compound, like other sulfonamides, is believed to inhibit the synthesis of folic acid by acting as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA), a precursor in the synthesis of folic acid . By binding to the active site of the enzyme responsible for converting PABA to folic acid, this compound prevents this critical step in folic acid synthesis, thereby inhibiting the growth and proliferation of the organism.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of folic acid. Folic acid is a critical cofactor in various biochemical reactions, including the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, this compound can disrupt these biochemical pathways and their downstream effects, such as DNA replication and cell division .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be a result of its inhibition of folic acid synthesis. This can lead to a decrease in the availability of nucleotides for DNA synthesis, thereby inhibiting cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-3-ylmethyl)sulfamide typically involves the reaction of pyridine-3-methanol with sulfamide under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(pyridin-3-ylmethyl)sulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfamides.
Scientific Research Applications
N-(pyridin-3-ylmethyl)sulfamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential use in drug development, particularly as a bioisostere for amides, ureas, and carbamates.
Industry: Utilized in the production of polymers and other materials with unique properties.
Comparison with Similar Compounds
- N-(pyridin-2-ylmethyl)sulfamide
- 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide
- N-(pyridin-2-yl)amides
Comparison: N-(pyridin-3-ylmethyl)sulfamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to N-(pyridin-2-ylmethyl)sulfamide, the position of the substituent on the pyridine ring can lead to different steric and electronic effects, impacting its interaction with biological targets. Similarly, the presence of a tert-butyl group in 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide can significantly alter its physical and chemical properties .
Properties
IUPAC Name |
3-[(sulfamoylamino)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-12(10,11)9-5-6-2-1-3-8-4-6/h1-4,9H,5H2,(H2,7,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGICHQWDAIZSLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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